3-Amino-5-(4-pyridyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
3-Amino-5-(4-pyridyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a pyridyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(4-pyridyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanopyridine with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(4-pyridyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The pyridyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Primary amines derived from the carbonitrile group.
Substitution: Various substituted pyridyl derivatives depending on the electrophile used.
Scientific Research Applications
3-Amino-5-(4-pyridyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Amino-5-(4-pyridyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
- 2-Amino-5-(4-pyridinyl)-1,3,4-thiadiazole
- 3-Amino-5-methylthio-1H-1,2,4-triazole
Uniqueness
3-Amino-5-(4-pyridyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in various scientific fields.
Properties
Molecular Formula |
C9H7N5 |
---|---|
Molecular Weight |
185.19 g/mol |
IUPAC Name |
3-amino-5-pyridin-4-yl-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C9H7N5/c10-5-7-8(13-14-9(7)11)6-1-3-12-4-2-6/h1-4H,(H3,11,13,14) |
InChI Key |
MNTKOXJTKGMYRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(C(=NN2)N)C#N |
Origin of Product |
United States |
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